N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide
Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy-substituted aromatic core, dual N-alkylated substituents (1-methylpyrrole and thiophene), and a carboxamide linkage. This compound’s design leverages heterocyclic motifs (pyrrole and thiophene) known for enhancing bioavailability and target engagement in drug discovery . The trifluoromethoxy group contributes to metabolic stability and lipophilicity, while the benzamide scaffold provides rigidity for receptor interactions .
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-23-10-2-4-15(23)12-24(13-17-5-3-11-27-17)18(25)14-6-8-16(9-7-14)26-19(20,21)22/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKULBJLMSBGVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.5 g/mol. The structure features a pyrrole ring, a thiophene moiety, and a trifluoromethoxy benzamide group, which collectively contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
Research indicates that compounds similar to N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide may interact with various biological targets, including receptors and enzymes involved in neuroprotection and anti-inflammatory responses. For example, studies have shown that related compounds can modulate the activity of protein kinases such as AKT and PKA, which play critical roles in cell survival and apoptosis pathways .
Neuroprotective Effects
A notable study examined the neuroprotective properties of a compound structurally related to N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide. It was found to prevent cell death in hippocampal slices exposed to neurotoxic agents, suggesting a potential application in treating neurodegenerative diseases . The compound's ability to activate AKT signaling pathways was highlighted as a crucial mechanism for its protective effects.
Case Studies
-
Neuroprotection in Organotypic Hippocampal Slices :
- Objective : To evaluate the protective effects against kainic acid-induced toxicity.
- Method : Rat organotypic hippocampal slices were treated with varying concentrations of related compounds.
- Results : Significant reductions in cell death were observed at specific concentrations, indicating strong neuroprotective capabilities linked to AKT activation .
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Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory potential of the compound.
- Method : In vitro assays were conducted using macrophage cell lines stimulated with lipopolysaccharides (LPS).
- Results : The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokine production, suggesting it may be beneficial in managing inflammatory conditions.
Comparison with Similar Compounds
4-(1H-Pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide ()
- Structure : Shares the benzamide core, thiophene, and pyrrole groups but incorporates a triazolo-pyridazine ring instead of dual N-alkyl chains.
- Implications : The triazolo-pyridazine core may enhance π-π stacking interactions but could reduce solubility compared to the target compound’s simpler alkyl chains.
- Activity: Not explicitly reported, but triazolo-pyridazine derivatives are often explored for kinase inhibition .
Thieno[2,3-d]pyrimidin-2-yl Benzamides ()
- Examples: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide.
- Structure: Replaces the pyrrole-thiophene N-alkyl groups with a thieno-pyrimidine fused ring.
- Activity : These compounds exhibit antibacterial and antifungal properties, suggesting that the target compound’s thiophene moiety may similarly contribute to antimicrobial activity .
Analogues with Trifluoromethoxy Substitution
N-(4-(Pyridin-2-yl)thiazol-2-yl)-4-(trifluoromethoxy)benzamide (Compound 14, )
- Structure : Retains the trifluoromethoxybenzamide core but substitutes thiazole-pyridine for pyrrole-thiophene.
- Activity : IC50 = 5.5 µM (unspecified target), indicating potency influenced by the trifluoromethoxy group’s electron-withdrawing effects .
- Comparison : The thiazole-pyridine moiety may enhance binding to polar active sites, whereas the target compound’s lipophilic pyrrole-thiophene groups could improve membrane permeability.
HSGN-238: N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide ()
- Structure : Features a chlorothiophene-oxadiazole group instead of the dual N-alkylated substituents.
- Activity: Part of a series with anti-gonococcal activity, highlighting the role of thiophene in targeting bacterial enzymes .
Triazole-Based Benzamides ()
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-Triazole-3(4H)-thiones ()
Triazole-Benzamide Derivatives ()
- Examples: (E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide.
- Activity : Docking scores (e.g., -8.54 Kcal/mol for HDAC8 inhibition) suggest triazole-benzamides are viable for anticancer applications. The target compound’s pyrrole-thiophene groups may offer unique steric advantages .
Q & A
What are the optimal reaction conditions for synthesizing N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide?
Level: Basic
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or coupling reaction. For example, a procedure adapted from benzamide derivatives uses a round-bottom flask with DMF as the solvent, potassium carbonate (K₂CO₃) as a base, and room-temperature stirring to facilitate alkylation or amidation steps . Precautions include anhydrous conditions and inert atmospheres to prevent side reactions. Reaction progress can be monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
A combination of techniques ensures comprehensive characterization:
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, trifluoromethoxy C-O-C ~1250 cm⁻¹) .
- NMR (¹H, ¹³C, and ¹⁹F) : Assigns proton environments (e.g., methyl groups on pyrrole/thiophene), carbon backbone, and trifluoromethoxy signals (¹⁹F NMR δ ~-55 to -60 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (<2 ppm error) .
How can computational methods like DFT aid in understanding the electronic properties of this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These insights guide hypotheses about reactivity (e.g., nucleophilic/electrophilic sites) and non-covalent interactions (e.g., π-stacking in crystal packing). Software like Gaussian or ORCA can be used, with validation against experimental data (e.g., X-ray crystallography or NMR chemical shifts) .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Standardized Protocols : Replicate studies using identical conditions (e.g., MIC assays for antimicrobial activity at 24–48 hr endpoints) .
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across analogs to isolate functional group contributions .
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
What challenges arise in confirming the stereochemistry of this compound via X-ray crystallography?
Level: Advanced
Methodological Answer:
Key challenges include:
- Crystal Quality : Poorly diffracting crystals may require optimization (e.g., vapor diffusion with PEG-based precipitants).
- Disorder in Flexible Groups : Methyl or trifluoromethoxy moieties may exhibit rotational disorder, complicating refinement. Using SHELXL for anisotropic displacement parameter modeling improves resolution .
- Twinned Crystals : SHELXD or PLATON’s TwinRotMat can detect and correct twinning .
How can researchers optimize the solubility of this compound for in vitro assays?
Level: Advanced
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water gradients (e.g., 5% DMSO in PBS) to balance solubility and biocompatibility .
- pH Adjustment : For ionizable groups, test solubility at pH 4–8 (e.g., phosphate buffers).
- Lipophilicity Reduction : Introduce polar substituents (e.g., hydroxyl or amine groups) via SAR-guided synthesis .
What strategies are effective in analyzing metabolic stability of this compound?
Level: Advanced
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 0–60 minutes. Use NADPH cofactor to assess CYP450-mediated metabolism .
- Metabolite Identification : High-resolution LC-HRMS/MS with fragmentation patterns (e.g., MSE data acquisition) identifies major metabolites (e.g., hydroxylation or demethylation products) .
How can synthetic byproducts be minimized during the preparation of this compound?
Level: Basic
Methodological Answer:
- Temperature Control : Avoid exceeding 50°C to prevent thermal decomposition of sensitive groups (e.g., trifluoromethoxy).
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive sites during coupling steps .
- Stepwise Purification : Isolate intermediates after each reaction step to reduce cross-contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
